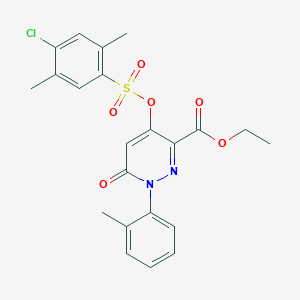
Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21ClN2O6S and its molecular weight is 476.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₂O₆S |
| Molecular Weight | 476.9 g/mol |
| CAS Number | 886951-39-9 |
The structure includes a dihydropyridazine core, which is known for various biological activities. The presence of the sulfonamide group may enhance its pharmacological properties through improved interaction with biological targets.
Research indicates that compounds containing the dihydropyridazine structure often exhibit anti-inflammatory , analgesic , and antimicrobial properties. The sulfonamide moiety can facilitate important interactions such as hydrogen bonding and ionic interactions with target proteins, enhancing the compound's efficacy against various diseases.
Antitumor Activity
A study evaluating the antitumor effects of derivatives similar to this compound demonstrated significant cytotoxicity against cancer cell lines. For instance, derivatives showed IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL against MCF-7 breast cancer cells, indicating potent anticancer properties. These findings suggest that this compound may also possess similar antitumor activity due to its structural characteristics .
Anti-inflammatory Effects
Compounds in the dihydropyridazine class have been noted for their anti-inflammatory effects. The mechanism typically involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, which could be applicable to this compound as well .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of halogenated phenyl groups may enhance this activity through increased membrane permeability or interference with bacterial metabolism .
Case Studies and Research Findings
- Anticancer Studies : Research on related compounds indicates significant reductions in tumor growth in xenograft models when treated with similar dihydropyridazine derivatives. The most effective dosages reported were around 2.75 mg/g bodyweight, leading to decreased tumor volumes compared to controls .
- Hypolipidemic Effects : Some studies have shown that structurally related compounds can reduce serum cholesterol and triglyceride levels significantly in animal models, hinting at potential cardiovascular benefits that could be explored for this compound as well .
- Enzyme Inhibition : Investigations into the enzyme inhibition profile of related compounds revealed potential applications in treating metabolic disorders by inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for managing conditions such as Alzheimer's disease .
Summary of Biological Activities
Propiedades
IUPAC Name |
ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6S/c1-5-30-22(27)21-18(12-20(26)25(24-21)17-9-7-6-8-13(17)2)31-32(28,29)19-11-14(3)16(23)10-15(19)4/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFXLUPUMVRXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














